
Fmoc-Ala-OMe
Overview
Description
Fmoc-Ala-OMe, also known as Methyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-alaninate, is a compound used in the field of pharmaceutical reference standards . It is supplied with detailed characterization data compliant with regulatory guidelines . It is used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production .
Synthesis Analysis
This compound can be synthesized by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . A mild method for an efficient removal of the Fmoc group in ionic liquid has been developed . The combination of a weak base such as triethylamine and [Bmim][BF4] makes the entire system more efficient for the cleavage at room temperature of various amines and amino acid methyl esters in short reaction times .
Molecular Structure Analysis
Fmoc-amino acids have been found to produce a super-helical structure by three types of asymmetric H-bond modalities . The modalities are amide → carboxylic acid and carboxylic acid → carboxylic acid modality (responsible for the P-handed helix) and carboxylic acid → amide modality (responsible for the M-handed helix) .
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 325.4 . It is characterized by the inherent hydrophobicity and aromaticity of the Fmoc moiety .
Scientific Research Applications
Self-Assembly and Gelation in Biomaterials
Fmoc-Ala-OMe plays a significant role in the self-assembly and gelation of peptides, which is crucial for the development of soft biomaterials. For instance, a study demonstrated that a fluorenylmethoxycarbonyl (Fmoc)-conjugated alanine-lactic acid (Ala-Lac) sequence self-assembles into nanostructures that gel in water. This process is essential for designing degradable materials with peptide-like bioactivity for biomedical applications (Eckes et al., 2014).
Enzyme-Catalyzed Peptide Synthesis
This compound is used in enzyme-catalyzed peptide synthesis, providing a method for the formation of peptide bonds. Research has explored its coupling with other amino acids under the catalytic action of enzymes like chymotrypsin, papain, and thermolysin (Kuhl et al., 1992).
Solid-Phase Synthesis Monitoring
In the field of solid-phase peptide synthesis, this compound is instrumental for monitoring the synthesis process, particularly in the context of protecting groups. Studies have shown its utility in tracking the deprotection of Fmoc groups in peptides (Larsen et al., 1993).
Interaction with DNA
Research on proteins like AlgR3 and AlgP, which regulate alginate synthesis in Pseudomonas, has shown that Fmoc-conjugated peptides interact with DNA. This finding is relevant for understanding DNA binding and regulatory mechanisms in biological systems (Medvedkin et al., 1995).
Development of Nanomaterials
This compound is used in the development of nanomaterials through enzyme-driven dynamic peptide libraries. This approach is essential for discovering self-assembling nanostructures and understanding the stability of these structures (Das et al., 2009).
Studying Supramolecular Hydrogels
In the study of supramolecular hydrogels, Fmoc-protected dipeptides, including this compound, are analyzed to understand their self-assembly and the driving forces behind the gelation process. This research has implications for developing materials with unique properties (Zhang et al., 2013).
Drug Development and Synthesis
The role of this compound in the synthesis of peptides and drugs is explored in studies that aim to develop novel therapies. For instance, its use in the synthesis of peptides with potential inhibitory effects on HIV protease has been investigated (Tran et al., 1997).
Analytical Techniques in Chemistry
This compound is significant in improving high-performance liquid chromatography methods for amino acid separation. This advancement is crucial for protein identification and biological sample analysis (Ou et al., 1996).
Bio-Inspired Functional Materials
Fmoc-modified amino acids, including this compound, are pivotal in fabricating functional materials. Their self-assembly features are exploited for applications in cell cultivation, drug delivery, and therapeutic properties (Tao et al., 2016).
Mechanism of Action
Target of Action
Methyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-alaninate, commonly known as Fmoc-Ala-OMe, is primarily used as a building block in the preparation of various peptides . The primary targets of this compound are the amino groups of peptides, which it protects during peptide synthesis .
Mode of Action
The mode of action of this compound involves the protection of amine groups during peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group in this compound acts as a protecting group for amines . This protection is achieved by introducing the Fmoc group to the amine by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This process allows for the synthesis of complex peptides without unwanted side reactions.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. The introduction of the Fmoc group to amines allows for the controlled assembly of amino acids into peptides . This process is crucial in the production of proteins, which play a variety of roles in biological systems.
Result of Action
The result of this compound’s action is the successful synthesis of peptides with the desired sequence of amino acids . By protecting the amine groups during synthesis, this compound allows for the controlled assembly of amino acids, preventing unwanted side reactions and ensuring the production of the intended peptide.
Action Environment
The action of this compound is influenced by various environmental factors, including the presence of other chemicals and the pH of the solution. For instance, the removal of the Fmoc group is achieved using a base, with piperidine often being the preferred choice . The efficiency of this process can be influenced by the concentration of the base and the temperature of the reaction .
Safety and Hazards
Future Directions
The self-assembly of Fmoc-modified amino acids and short peptides has several applications in nanobiotechnology . They are not explored enough, but they also attract attention for fabricating various artificial nanomaterials in recent times . The development of environmentally benign, efficient, and simple methods for Fmoc deprotection is a crucial and demanding research area in the modern chemical sciences .
Biochemical Analysis
Biochemical Properties
Fmoc-Ala-OMe plays a crucial role in biochemical reactions, particularly in peptide synthesis . It interacts with various enzymes and proteins during the synthesis process. The Fmoc group in this compound is removed by a base, usually piperidine, which prevents it from reacting with the substrate . This property is essential for the successful synthesis of peptides .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis . Peptides synthesized using this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in peptide synthesis . The Fmoc group in this compound can be removed by a base, usually piperidine, which prevents it from reacting with the substrate . This allows for the successful synthesis of peptides, which can then interact with various biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . For example, Fmoc-Aib-OMe showed slower hydrolysis compared to Fmoc-Gly-OMe in similar conditions . This indicates that the stability and degradation of this compound, as well as its long-term effects on cellular function, can vary depending on the specific conditions of in vitro or in vivo studies .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role in peptide synthesis . During this process, this compound interacts with various enzymes and cofactors . Detailed information on the specific metabolic pathways that this compound is involved in, as well as its effects on metabolic flux or metabolite levels, is currently limited.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its role in peptide synthesis
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are important aspects of its role in peptide synthesis . Detailed information on the subcellular localization of this compound, any targeting signals or post-translational modifications that direct it to specific compartments or organelles, and its effects on activity or function is currently limited.
Properties
IUPAC Name |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12(18(21)23-2)20-19(22)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,20,22)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYFFHNUTFDXLO-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146346-88-5 | |
| Record name | (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


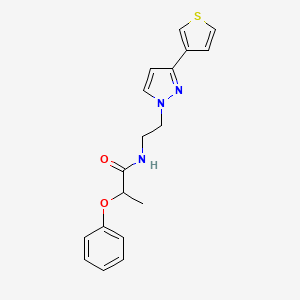
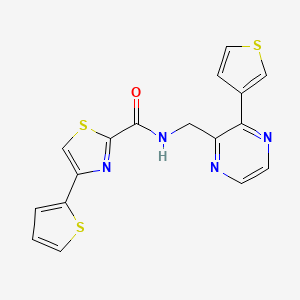

![N-(3-acetylphenyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2965528.png)
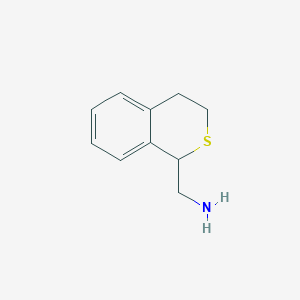
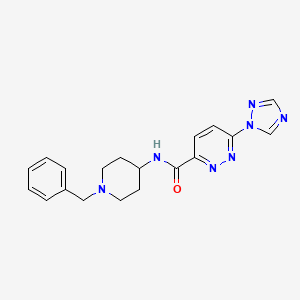
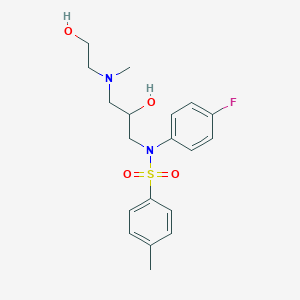
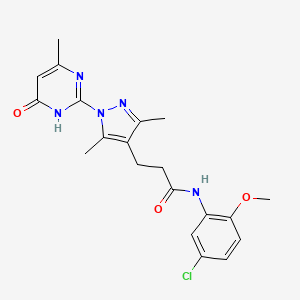
![N-(4-chlorophenyl)-2-(7-methyl-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2965536.png)
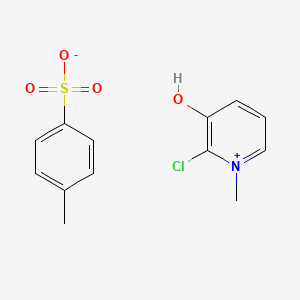
![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2965538.png)

![N-[2-(7,7-Dimethyl-1-oxo-1,4-thiazepan-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2965541.png)
![6,8-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2965542.png)
